molecular formula C15H11N3O3S B2793589 N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-09-7

N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2793589
CAS RN: 851944-09-7
M. Wt: 313.33
InChI Key: OJRITTDEIZMBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as ATMP, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ATMP belongs to the class of thiazolopyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which are involved in the regulation of gene expression. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms such as bacteria and fungi.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of gene expression. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid mediators that play a key role in the inflammatory response. This compound has also been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce the expression of genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as COX-2 and HDACs, which are involved in the regulation of gene expression. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms such as bacteria and fungi. In addition, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal chemistry. However, there are also some limitations to using this compound in lab experiments. For example, it may have low solubility in aqueous solutions, which could limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, research could be conducted to explore the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders. Finally, research could be conducted to explore the potential use of this compound as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be synthesized by reacting 3-acetylphenyl isothiocyanate with 6-amino-5-oxo-4,5-dihydrothiazolo[3,2-d]pyrimidine-7-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate thiourea, which undergoes cyclization to yield the thiazolopyrimidine ring system. The final product is obtained by acetylation of the amino group with acetic anhydride.

properties

IUPAC Name

N-(3-acetylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9(19)10-3-2-4-11(7-10)17-13(20)12-8-16-15-18(14(12)21)5-6-22-15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRITTDEIZMBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.